tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate
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Overview
Description
tert-Butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further substituted with a pyrimidin-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate typically involves the following steps:
Formation of the Propyl Chain: The propyl chain with the pyrimidin-2-ylsulfanyl group can be synthesized through a series of reactions starting from commercially available precursors. This may involve nucleophilic substitution reactions where a suitable leaving group is replaced by the pyrimidin-2-ylsulfanyl moiety.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidin-2-ylsulfanyl group. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine under suitable conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate nitrogen or the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly those containing pyrimidine and carbamate functionalities.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate would depend on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with amino acid residues in the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound features a similar carbamate group but with a different substituent on the propyl chain.
N-Boc-ethylenediamine: Another compound with a tert-butyl carbamate group, but with an ethylenediamine backbone.
Uniqueness:
Structural Features: The presence of the pyrimidin-2-ylsulfanyl group distinguishes tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate from other carbamates. This group can impart unique electronic and steric properties, influencing the compound’s reactivity and interactions.
Applications: The combination of the carbamate and pyrimidine functionalities makes this compound versatile for various applications, from organic synthesis to potential therapeutic uses
Properties
IUPAC Name |
tert-butyl N-(2,2-dimethyl-3-pyrimidin-2-ylsulfanylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-13(2,3)19-12(18)17-9-14(4,5)10-20-11-15-7-6-8-16-11/h6-8H,9-10H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDAIQUXYVVFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CSC1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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